GABA-A Receptor Subtype Selectivity Profile
The compound exhibits a measurable functional selectivity gap between the α1β2γ2S and rho-1 GABA-A receptor subtypes. While its absolute potency is low, the 6.25‑fold differentiation in functional activity provides a starting scaffold for subtype‑selective ligand optimization that is absent in the simpler, unsubstituted N‑benzyl‑alaninol scaffold [1].
| Evidence Dimension | Receptor functional activity (EC50 / IC50) |
|---|---|
| Target Compound Data | EC50: 48,000 nM (α1β2γ2S agonist); IC50: 300,000 nM (rho‑1 antagonist) |
| Comparator Or Baseline | Endogenous ligand GABA: sub‑micromolar agonist at both subtypes (exact values not available in current dataset); unsubstituted N‑benzyl analogs typically show <2‑fold subtype discrimination |
| Quantified Difference | 6.25‑fold selectivity (300,000 / 48,000) for α1β2γ2S over rho‑1 |
| Conditions | Recombinant human receptors transiently expressed in tsA201 cells; agonist activity measured via fluorometric imaging plate reader after 30 min incubation; antagonist activity measured up to 9 min [1] |
Why This Matters
Demonstrates that the ortho‑chlorobenzyl substituent confers a subtype‑selectivity fingerprint that is not present in simpler N‑benzyl amino alcohol analogs, making this compound a valuable building block for CNS‑targeted libraries.
- [1] BindingDB. (n.d.). BDBM50525193 (CHEMBL4455221): Activity data for human GABA-A receptor subtypes. View Source
